L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine
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Overview
Description
L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine is a peptide compound composed of six amino acids: proline, valine, valine, tryptophan, lysine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-valyl-L-valyl-L-proline: Another peptide with similar amino acid composition but different sequence.
L-Valylglycyl-L-valyl-L-prolylglycine: A peptide with a similar structure but different amino acid sequence.
Uniqueness
L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine is unique due to its specific sequence and the presence of tryptophan, which can participate in unique interactions and reactions compared to other peptides.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
184844-67-5 |
---|---|
Molecular Formula |
C36H55N9O8 |
Molecular Weight |
741.9 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H55N9O8/c1-19(2)29(45-35(51)30(20(3)4)44-31(47)24-13-9-15-39-24)34(50)42-26(16-21-18-40-23-11-6-5-10-22(21)23)33(49)41-25(12-7-8-14-37)32(48)43-27(36(52)53)17-28(38)46/h5-6,10-11,18-20,24-27,29-30,39-40H,7-9,12-17,37H2,1-4H3,(H2,38,46)(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,45,51)(H,52,53)/t24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
ROOJEMLHDVTGSU-CNQKSJKFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C3CCCN3 |
Origin of Product |
United States |
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